molecular formula C13H16ClNO3 B2570340 2-chloro-N-[1-(hydroxymethyl)-4-methoxy-2,3-dihydro-1H-inden-1-yl]acetamide CAS No. 2411294-11-4

2-chloro-N-[1-(hydroxymethyl)-4-methoxy-2,3-dihydro-1H-inden-1-yl]acetamide

Cat. No.: B2570340
CAS No.: 2411294-11-4
M. Wt: 269.73
InChI Key: NZNMYHWPCQVRLV-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(hydroxymethyl)-4-methoxy-2,3-dihydro-1H-inden-1-yl]acetamide is a chemical compound that belongs to the class of chloroacetamides. It is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloroacetamide group and a hydroxymethyl group attached to an indene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-chloro-N-[1-(hydroxymethyl)-4-methoxy-2,3-dihydro-1H-inden-1-yl]acetamide involves the reaction of 2-chloracetamide with formaldehyde. This reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(hydroxymethyl)-4-methoxy-2,3-dihydro-1H-inden-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The chloroacetamide group can be reduced to form amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

2-chloro-N-[1-(hydroxymethyl)-4-methoxy-2,3-dihydro-1H-inden-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(hydroxymethyl)-4-methoxy-2,3-dihydro-1H-inden-1-yl]acetamide involves its ability to release formaldehyde, which can interact with various biological molecules. This interaction can inhibit the synthesis of proteins from RNA, thereby exerting antimicrobial effects . The compound’s molecular targets and pathways are still under investigation, but its ability to release formaldehyde plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-phenylacetamide
  • 2-chloro-N-methoxy-N-methylacetamide
  • 2-chloro-N-benzylacetamide

Uniqueness

2-chloro-N-[1-(hydroxymethyl)-4-methoxy-2,3-dihydro-1H-inden-1-yl]acetamide is unique due to its specific structure, which includes a hydroxymethyl group attached to an indene ring system. This structural feature contributes to its distinct chemical and biological properties, setting it apart from other chloroacetamides .

Properties

IUPAC Name

2-chloro-N-[1-(hydroxymethyl)-4-methoxy-2,3-dihydroinden-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-18-11-4-2-3-10-9(11)5-6-13(10,8-16)15-12(17)7-14/h2-4,16H,5-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNMYHWPCQVRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC2(CO)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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